molecular formula C29H47ClO2 B7812381 Cholest-5-en-3-yl chloroacetate

Cholest-5-en-3-yl chloroacetate

Cat. No.: B7812381
M. Wt: 463.1 g/mol
InChI Key: XUXXPLDKUZSGKH-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl chloroacetate: is a chemical compound derived from cholesterol It is characterized by the presence of a chloroacetate group attached to the 3rd carbon of the cholest-5-en structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of cholest-5-en-3-yl chloroacetate typically begins with cholesterol.

    Reaction with Chloroacetyl Chloride: Cholesterol is reacted with chloroacetyl chloride in the presence of a base such as pyridine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Solvent: Common solvents for this reaction include dichloromethane or chloroform.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

While specific industrial methods for the large-scale production of this compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Cholest-5-en-3-yl chloroacetate can undergo nucleophilic substitution reactions due to the presence of the chloroacetate group. Common nucleophiles include amines and alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, potentially altering its biological activity.

    Reduction Reactions: Reduction can be used to modify the double bond in the cholest-5-en structure, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, or ethers.

    Oxidation Products: Products may include ketones or carboxylic acids.

    Reduction Products: Saturated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Cholest-5-en-3-yl chloroacetate is used as an intermediate in the synthesis of more complex molecules, particularly in steroid chemistry.

Biology:

    Biochemical Studies: The compound is used in studies related to cholesterol metabolism and its derivatives.

Medicine:

    Drug Development: It serves as a precursor for the synthesis of pharmacologically active steroids and other therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which cholest-5-en-3-yl chloroacetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in cholesterol metabolism, altering their activity. The chloroacetate group can also participate in covalent modification of proteins, affecting their function.

Comparison with Similar Compounds

    Cholest-5-en-3-yl acetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, which can significantly alter its reactivity and biological activity.

    Cholest-5-en-3-yl dichloroacetate: Contains two chlorine atoms, increasing its potential for multiple substitution reactions.

Uniqueness:

Cholest-5-en-3-yl chloroacetate is unique due to the presence of the chloroacetate group, which provides a site for further chemical modification. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXPLDKUZSGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956134
Record name Cholest-5-en-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-50-4
Record name NSC102806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-3-β-yl chloroacetate
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